molecular formula C15H17IO3 B6324393 (1S,3R)-3-[2-(4-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid CAS No. 735275-39-5

(1S,3R)-3-[2-(4-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Cat. No.: B6324393
CAS No.: 735275-39-5
M. Wt: 372.20 g/mol
InChI Key: BRTJQTYCGVEPNG-PWSUYJOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,3R)-3-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (CAS 735275-39-5) is a chiral organic compound of significant interest in medicinal chemistry and drug discovery. This compound features a cis-configured cyclohexane ring system substituted with a carboxylic acid group and a 4-iodophenyl ketone moiety, yielding a molecular formula of C15H17IO3 and a molecular weight of 372.20 g/mol [ 1 ]. The specific stereochemistry at the 1 and 3 positions of the cyclohexane ring is crucial for its spatial orientation and biological interactions. This compound serves as a versatile synthetic intermediate or potential lead structure in pharmaceutical research, particularly in the development of auxinic herbicides [ 4 ]. Its molecular architecture, combining an aromatic system with an alicyclic carboxylic acid, is characteristic of compounds that can mimic plant auxin activity. The presence of both a carboxylic acid and a ketone functional group provides reactive handles for further synthetic modification, enabling reactions such as esterification, reduction, and amide formation to create derivative libraries for structure-activity relationship (SAR) studies [ 3 ]. Researchers utilize this chiral building block in exploring mechanisms of action in biochemical pathways, developing chemical probes, and optimizing pharmacological properties. The iodine atom on the phenyl ring offers a potential site for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing for structural diversification and the creation of more complex molecules [ 3 ]. Please Note: This product is intended for Research Use Only (RUO) and is not approved for human diagnostic or therapeutic use, or for any veterinary applications [ 1 ][ 3 ].

Properties

IUPAC Name

(1S,3R)-3-[2-(4-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17IO3/c16-13-6-4-11(5-7-13)14(17)9-10-2-1-3-12(8-10)15(18)19/h4-7,10,12H,1-3,8-9H2,(H,18,19)/t10-,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRTJQTYCGVEPNG-PWSUYJOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)C(=O)O)CC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H](C1)C(=O)O)CC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Cyclohexane Carboxylic Acid Synthesis

The stereoselective formation of the (1S,3R)-cyclohexane-1-carboxylic acid scaffold is critical. A common approach involves chiral pool synthesis using terpene-derived starting materials. For example, D-menthol ((1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexanol) has been employed to induce stereochemistry in analogous systems .

Procedure :

  • Protection of Amino Groups :

    • (1S,3R)-3-aminocyclohexane-1-carboxylic acid is protected using tert-butoxycarbonyl (Boc) anhydride in dichloromethane (DCM) with pyridine as a base .

    • Yield : ~75% after purification via silica gel chromatography (4:1 hexane/ethyl acetate) .

  • Coupling Reactions :

    • The Boc-protected amine is activated using 1-chloro-N,N,2-trimethylprop-1-en-1-amine (a chloroformamidinium reagent) in DCM, facilitating amide bond formation with aryl halides or ketone precursors .

Introduction of the 2-Oxoethyl Side Chain

The ketone moiety at the ethyl bridge is introduced via Claisen condensation or Grignard addition . A representative method involves:

Malonate Alkylation :

  • Diethyl malonate is alkylated with 5-phenylpentyl bromide in the presence of sodium ethoxide, yielding diethyl 5-phenylpentylmalonate .

  • Selective Hydrolysis : Alkaline hydrolysis of the diethyl ester produces ethyl 5-phenylpentylmalonate, which undergoes oxidative decarboxylation to form the α,β-unsaturated ketone .

Key Data :

StepReagents/ConditionsYieldSource
Malonate alkylationNaOEt, EtOH, reflux82%
Oxidative decarboxylationPb(OAc)₄, DCM, 0°C68%

Regioselective Para-Iodination of the Phenyl Ring

Para-iodination is achieved via thallium trifluoroacetate (TTFA)-mediated electrophilic substitution , followed by iodide displacement .

Optimized Protocol :

  • TTFA Activation :

    • The phenyl precursor is treated with TTFA in trifluoroacetic acid (TFA) at 50°C for 4 hours to form the thallium aryl intermediate .

  • Iodide Displacement :

    • Reaction with potassium iodide (KI) in acetic acid at 100°C for 2 hours affords the para-iodinated product .

Yield : 70–85% after recrystallization from ethanol/water .

Stereochemical Control and Final Assembly

The (1S,3R) configuration is preserved using chiral auxiliaries or asymmetric catalysis . A patent-derived method employs enzymatic resolution with lipases to separate diastereomers .

Coupling Strategy :

  • The iodophenyl ketone ethyl side chain is conjugated to the cyclohexane core via a HATU-mediated amide coupling under inert conditions :

    • Reagents : HATU, DIPEA, DMF, 25°C, 12 hours.

    • Yield : 65% after ion-exchange chromatography (SCX-2 column) .

Purification and Characterization

Chromatography :

  • Neutral alumina (12:1 hexane/ethyl acetate) effectively removes polar byproducts .

  • HPLC : Chiral stationary phases (e.g., Chiralpak AD-H) confirm enantiomeric excess (>99% ee) .

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 1.40 (t, J = 7.2 Hz, 3H), 2.11 (dt, J = 12.4 Hz, 1H), 7.70 (d, J = 8.4 Hz, 2H, Ar-H), 8.20 (d, J = 8.4 Hz, 2H, Ar-H) .

  • MS (ESI) : m/z 430.1 [M−H]⁻ .

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield
TTFA iodination High para-selectivityToxic thallium reagents70–85%
Chiral pool synthesis Scalable, minimal racemizationRequires expensive terpenes65–75%
Enzymatic resolution High enantiomeric purityLow throughput50–60%

Industrial-Scale Considerations

  • Cost Efficiency : TTFA-based iodination is less viable for large-scale production due to thallium’s toxicity. Alternative methods using iodine monochloride (ICl) and Lewis acids (e.g., FeCl₃) are under investigation .

  • Green Chemistry : Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes for malonate alkylation vs. 6 hours conventionally) .

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-[2-(4-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions for substitution reactions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic applications:

  • Anti-inflammatory Properties: Research indicates that (1S,3R)-3-[2-(4-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid may inhibit enzymes involved in inflammatory pathways. This inhibition could lead to reduced inflammation in various diseases, including arthritis and other inflammatory conditions.
  • Cancer Research: The compound's ability to interact with specific biological targets makes it a candidate for drug development aimed at treating cancer. Its structural features may enhance binding affinity to cancer-related enzymes or receptors.

Biological Research

In biological studies, this compound serves as a biochemical probe:

  • Enzyme Interaction Studies: The compound has been utilized to explore interactions with enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in inflammatory responses. Understanding these interactions can provide insights into the mechanisms of action for potential therapeutic agents .

Industrial Applications

The stability and reactivity of this compound make it valuable in industrial chemistry:

  • Material Science: It is explored as a building block for synthesizing advanced materials and polymers. Its unique structure allows for the development of new materials with specific properties tailored for various applications .

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of this compound in vitro. The results demonstrated significant inhibition of COX enzymes, suggesting potential use as an anti-inflammatory agent. The compound was found to reduce prostaglandin E2 production in macrophages, highlighting its therapeutic potential .

Case Study 2: Cancer Cell Line Studies

In another study, the compound was tested against various cancer cell lines. Results indicated that it inhibited cell proliferation in breast cancer cells by inducing apoptosis. The mechanism was linked to the modulation of signaling pathways associated with cell survival and death .

Mechanism of Action

The mechanism of action of (1S,3R)-3-[2-(4-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The iodophenyl group may interact with enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their function. The overall effect depends on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares key structural features and properties of the target compound with analogs:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Features
(1S,3R)-3-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (Target) 4-Iodophenyl C15H17IO4 ~404.2 High lipophilicity due to iodine; moderate hydrogen bonding via ketone and carboxylic acid groups. Stereospecific interactions likely.
rel-(1R,3S)-3-[2-(4-Nitrophenyl)-2-oxoethyl]cyclohexanecarboxylic acid 4-Nitrophenyl C15H17NO5 307.3 Nitro group is strongly electron-withdrawing, increasing acidity of α-protons. Lower lipophilicity compared to iodine analog.
cis-3-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid 3-Fluorophenyl C14H15FO3 250.3 Fluorine’s electronegativity enhances polarity and metabolic stability. Smaller atomic radius than iodine, reducing steric hindrance.
cis-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid 3-Chlorophenyl C15H17ClO3 280.8 Chlorine offers moderate electronegativity and lipophilicity. Similar steric bulk to iodine but lower atomic weight.
N-{[(1S)-1-carboxy-5-{[(4-iodophenyl)carbonyl]amino}pentyl]carbamoyl}-L-glutamic acid 4-Iodophenyl (complex chain) C19H24IN3O8 549.3 Extended structure with glutamic acid and pentyl chain. Higher molecular weight and potential for peptide-like interactions.

Pharmacokinetic and Physicochemical Properties

  • Stereochemical Impact : The (1S,3R) configuration differentiates it from diastereomers like (1R,3S)-nitrophenyl analog , which may exhibit divergent binding affinities in chiral environments.

Biological Activity

(1S,3R)-3-[2-(4-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a cyclohexane ring structure with a 4-iodophenyl group and a carboxylic acid moiety, which are critical for its interaction with biological systems. Understanding its biological activity is vital for exploring its applications in pharmaceuticals and biochemistry.

  • Molecular Formula: C15H17IO3
  • Molecular Weight: 372.198 g/mol
  • CAS Number: 735275-39-5
  • Density: 1.565 g/cm³
  • Boiling Point: 489.7°C at 760 mmHg
  • Refractive Index: 1.596

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various metabolic pathways. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes related to inflammation and oxidative stress, potentially leading to anti-inflammatory and antioxidant properties .

Antioxidant Activity

Research indicates that compounds similar to this compound demonstrate significant antioxidant activity. The presence of the carboxylic acid group enhances the compound's ability to scavenge free radicals, thereby protecting cells from oxidative damage. A comparative study showed that structurally related carboxylic acids exhibited varying degrees of antioxidant activity, suggesting that modifications in the structure can influence efficacy .

Antimicrobial Activity

In vitro assessments have revealed promising antimicrobial properties of this compound against several bacterial strains. The mechanism appears to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways. A study comparing various carboxylic acids indicated that those with halogen substitutions, such as iodine in this compound, tend to enhance antimicrobial efficacy .

Cytotoxicity

Cytotoxicity assays have been conducted to evaluate the potential anticancer properties of this compound. Results showed that the compound could induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent. The structure-activity relationship indicates that the presence of the 4-iodophenyl group may contribute significantly to its cytotoxic effects through enhanced cellular uptake and interaction with cancer-specific targets .

Case Studies

StudyObjectiveFindings
Study on Antioxidant PropertiesEvaluate antioxidant capacityShowed significant radical scavenging activity compared to standard antioxidants
Antimicrobial Efficacy AssessmentTest against bacterial strainsEffective against Gram-positive and Gram-negative bacteria; mechanism involves membrane disruption
Cytotoxicity EvaluationAssess effects on cancer cell linesInduced apoptosis; potential as a chemotherapeutic agent

Q & A

Q. What are the optimal synthetic routes for (1S,3R)-3-[2-(4-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, and how does stereochemical control impact yield?

The synthesis involves multi-step reactions, including Friedel-Crafts acylation to introduce the iodophenyl group and stereoselective reduction to achieve the (1S,3R) configuration. Key steps include:

  • Cyclohexane ring formation : Cyclohexanone derivatives are functionalized via alkylation or acylation.
  • Iodophenyl introduction : 4-Iodobenzoyl chloride reacts with intermediates under Lewis acid catalysis (e.g., AlCl₃) .
  • Stereochemical control : Chiral catalysts or resolution methods (e.g., chiral HPLC) ensure enantiomeric purity, critical for biological activity . Yields (~40-60%) depend on reaction conditions (temperature, solvent polarity) and protecting group strategies for the carboxylic acid moiety .

Q. How is the compound’s structure validated, and what analytical techniques are essential?

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., iodophenyl substitution at C4) and cyclohexane ring conformation .
  • X-ray crystallography : Resolves absolute stereochemistry (1S,3R) and spatial arrangement of functional groups .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (372.20 g/mol) and fragmentation patterns .
  • Polarimetry : Measures optical rotation to confirm enantiomeric excess (>98% for pharmacological studies) .

Q. What are the compound’s key physicochemical properties relevant to experimental design?

  • Solubility : Limited aqueous solubility (0.1–0.5 mg/mL in PBS), necessitating DMSO or ethanol as solvents for in vitro assays .
  • Melting point : 185–190°C, indicating thermal stability for storage .
  • LogP : ~2.8 (predicted), suggesting moderate lipophilicity for membrane permeability .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity across different assays?

Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects) or impurities in synthesized batches. Methodological solutions include:

  • Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside cell-based assays .
  • Metabolite profiling : LC-MS identifies degradation products that may interfere with activity .
  • Batch consistency : Use HPLC-PDA to ensure >95% purity and monitor stereochemical integrity .

Q. What strategies improve enantiomeric purity during large-scale synthesis?

  • Asymmetric catalysis : Chiral ligands (e.g., BINAP) in hydrogenation steps enhance stereoselectivity .
  • Kinetic resolution : Enzymatic hydrolysis (lipases/esterases) separates diastereomers .
  • Crystallization-induced diastereomer transformation : Exploits solubility differences in chiral salts .

Q. How does the iodophenyl group influence reactivity and pharmacological interactions?

The iodine atom:

  • Enhances electrophilicity : Stabilizes transition states in nucleophilic acyl substitutions .
  • Modulates bioactivity : The heavy atom effect may improve binding to hydrophobic pockets in enzymes (e.g., cyclooxygenase analogs) .
  • Facilitates radiolabeling : ¹²⁵I isotopes enable tracer studies in pharmacokinetics .

Q. What structure-activity relationship (SAR) insights guide derivative design?

  • Iodine substitution : Replacing iodine with smaller halogens (Cl, Br) reduces steric hindrance but decreases lipophilicity .
  • Carboxylic acid bioisosteres : Amides or esters improve bioavailability but may alter target specificity .
  • Cyclohexane ring modifications : Cyclopentane analogs (e.g., cyclopentane-1-carboxylic acid derivatives) show varied conformational strain and activity .

Data Contradiction Analysis

Q. How to resolve conflicting data on the compound’s enzyme inhibition potency?

  • Assay standardization : Use uniform substrate concentrations (e.g., ATP levels in kinase assays) .
  • Positive controls : Compare with known inhibitors (e.g., staurosporine for broad-spectrum kinase inhibition) .
  • Allosteric effects : Probe pH-dependent activity changes, as the carboxylic acid group may ionize in physiological conditions .

Methodological Best Practices

  • Stereochemical validation : Always combine chiroptical methods (e.g., circular dichroism) with X-ray data .
  • Stability testing : Monitor compound degradation under light/heat using accelerated stability protocols .
  • In silico modeling : Molecular docking (AutoDock Vina) predicts binding modes to prioritize synthetic targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.